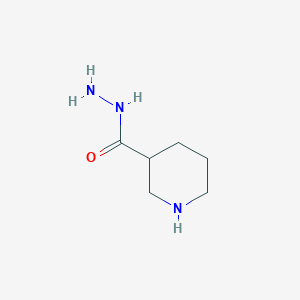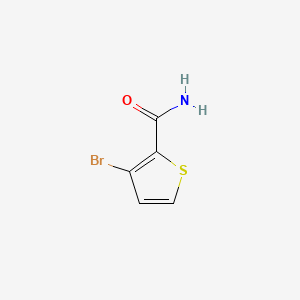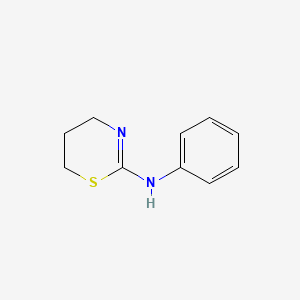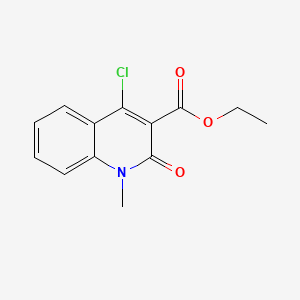
Piperidine-3-carbohydrazide
Vue d'ensemble
Description
Piperidine-3-carbohydrazide is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as building blocks for the synthesis of various complex molecules. Piperidine derivatives are known for their presence in numerous bioactive compounds, including those with anticholinesterase activity, which is relevant in the context of diseases like Alzheimer's .
Synthesis Analysis
The synthesis of piperidine derivatives can be quite diverse. For instance, a diastereoselective synthesis of medium-sized carbocycle-fused piperidines has been reported, which involves sequential hydride shift triggered double C(sp3)-H bond functionalization . Another approach includes the synthesis of piperidine-3-carbohydrazide-hydrazones, which involves the design and synthesis of cholinesterase inhibitors . Additionally, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives has been described, starting from ethyl piperidine-4-carboxylate and proceeding through several steps to obtain the final compounds .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the study of 4-carboxypiperidinium chloride . The piperidine ring typically adopts a chair conformation, and the substituents can significantly influence the overall molecular geometry and properties.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For example, they can participate in Michael and Oxa-Diels-Alder reactions to afford polyoxy-functionalized piperidine derivatives . They can also be involved in reductive cyclization strategies to synthesize complex molecules such as indolizidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect their fluorescence properties, as seen in the complexes derived from 4-methyl-piperidine-carbodithioate, which exhibit violet/violet-blue light emission . The solubility, melting points, and boiling points of these compounds can vary widely depending on their specific functional groups and molecular interactions.
Relevant Case Studies
Case studies involving piperidine derivatives often focus on their biological activities. For example, piperidine-3-carbohydrazide-hydrazones have been evaluated for their cholinesterase inhibitory activities and antioxidant capacities, with some compounds showing promising multifunctional potential to combat Alzheimer's disease . Another study reported the synthesis of piperidine-based carbohydrate mimics, which were screened as inhibitors of glycosidases .
Applications De Recherche Scientifique
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
-
Anticancer Applications
- Piperine and piperidine are the two major alkaloids extracted from black pepper (Piper nigrum); piperidine is a heterocyclic moiety that has the molecular formula (CH2)5NH .
- Over the years, many therapeutic properties including anticancer potential of these two compounds have been observed .
- Piperine has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
- Whereas, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
-
Antiviral Applications
-
Antimalarial Applications
-
Antimicrobial and Antifungal Applications
-
Alzheimer’s Disease Treatment
-
Antihypertensive Applications
-
Analgesic and Anti-inflammatory Applications
-
Antipsychotic Applications
-
Anticoagulant Applications
-
Antioxidant Capacity
-
Beta-Amyloid Inhibitory Activity
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
piperidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-9-6(10)5-2-1-3-8-4-5/h5,8H,1-4,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSMSCZAWFJIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332877 | |
| Record name | piperidine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-3-carbohydrazide | |
CAS RN |
689758-90-5 | |
| Record name | piperidine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)



![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)

